

# Application Notes and Protocols: C-021 Dihydrochloride

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## Compound of Interest

Compound Name: C-021

Cat. No.: B1663713

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## Introduction

**C-021** dihydrochloride is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), a key mediator in inflammatory responses and cancer metastasis.<sup>[1]</sup> This document provides detailed information on the solubility of **C-021** dihydrochloride, protocols for its preparation and use in in vitro assays, and an overview of the associated signaling pathways.

## Physicochemical Properties

Property	Value
Molecular Formula	C <sub>27</sub> H <sub>41</sub> N <sub>5</sub> O <sub>2</sub> ·2HCl
Molecular Weight	540.57 g/mol
Appearance	White to off-white solid
Purity	≥98%
Storage Conditions	Store at room temperature, desiccated.

## Solubility Data

**C-021** dihydrochloride exhibits good solubility in both dimethyl sulfoxide (DMSO) and water, making it suitable for a variety of in vitro and in vivo experimental setups.

Solvent	Solubility	Molar Concentration
DMSO	100 mM	54.06 mg/mL
Water	50 mM	27.03 mg/mL

## Experimental Protocols

### Protocol 1: Preparation of C-021 Dihydrochloride Stock Solutions

Materials:

- **C-021** dihydrochloride powder
- Anhydrous DMSO
- Sterile deionized water
- Vortex mixer
- Water bath sonicator
- Sterile microcentrifuge tubes

Procedure for preparing a 100 mM DMSO stock solution:

- Equilibrate the **C-021** dihydrochloride vial to room temperature before opening.
- To prepare a 100 mM stock solution, add 18.50  $\mu$ L of DMSO per 1 mg of **C-021** dihydrochloride.
- Vortex the solution for 1-2 minutes until the powder is completely dissolved.
- Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Procedure for preparing a 50 mM water stock solution:

- Equilibrate the **C-021** dihydrochloride vial to room temperature.
- To prepare a 50 mM stock solution, add 37.00 µL of sterile deionized water per 1 mg of **C-021** dihydrochloride.
- Vortex the solution for 1-2 minutes.
- If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (to 37°C) can also be applied.
- Once completely dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.
- Aliquot and store at -20°C or -80°C as described for the DMSO stock solution.

## Protocol 2: In Vitro Chemotaxis Assay using C-021 Dihydrochloride

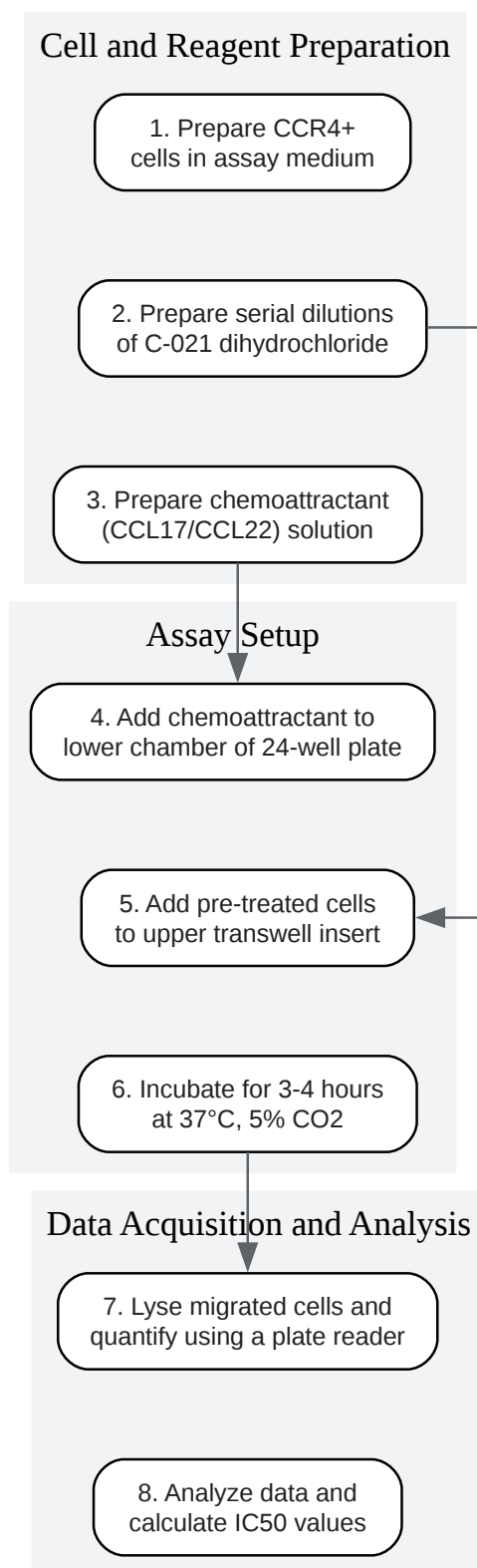
This protocol describes the inhibition of CCR4-mediated cell migration using **C-021** dihydrochloride in a transwell assay format.

Materials:

- CCR4-expressing cells (e.g., Hut78, MJ cells)
- **C-021** dihydrochloride stock solution (e.g., 10 mM in DMSO)
- Chemoattractants: CCL17 and CCL22 (recombinant human)
- Assay medium (e.g., RPMI 1640 with 0.5% BSA)
- Transwell inserts (e.g., 5 µm pore size for lymphocytes)

- 24-well plate
- Fluorescent dye for cell labeling (e.g., Calcein-AM)
- Fluorescence plate reader

Experimental Workflow:



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Figure 1. Experimental workflow for a chemotaxis assay.

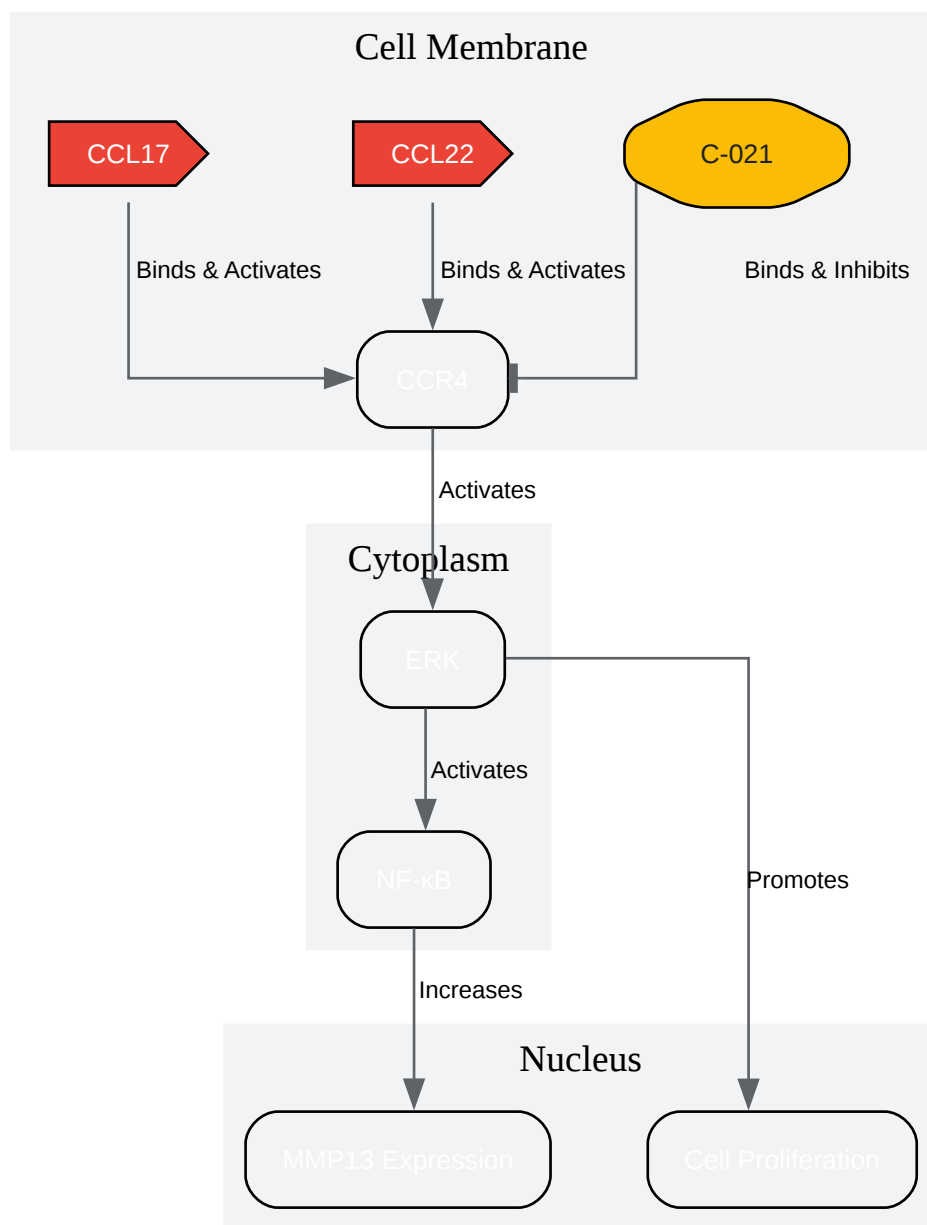
#### Procedure:

- Cell Preparation:
  - Culture CCR4-expressing cells to a density of approximately  $1 \times 10^6$  cells/mL.
  - On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of  $1 \times 10^7$  cells/mL.
  - Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
- Inhibitor Preparation:
  - Prepare serial dilutions of **C-021** dihydrochloride in the assay medium. A typical concentration range to test for  $IC_{50}$  determination would be from 1 nM to 10  $\mu$ M.[\[2\]](#)
  - Pre-incubate the labeled cells with the different concentrations of **C-021** dihydrochloride or vehicle control (e.g., 0.1% DMSO) for 30 minutes at 37°C.[\[2\]](#)
- Assay Setup:
  - Add 600  $\mu$ L of assay medium containing the chemoattractant (e.g., 10 nM CCL17 or CCL22) to the lower wells of a 24-well plate. Include wells with assay medium only as a negative control.
  - Place the transwell inserts into the wells.
  - Add 100  $\mu$ L of the pre-treated cell suspension to the top of each transwell insert.
- Incubation:
  - Incubate the plate at 37°C in a humidified incubator with 5%  $CO_2$  for 3-4 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.
- Quantification of Migration:

- After incubation, carefully remove the transwell inserts.
- Quantify the number of migrated cells in the lower chamber by measuring the fluorescence with a plate reader.
- Alternatively, cells can be lysed, and the fluorescence of the lysate can be measured.
- Data Analysis:
  - Calculate the percentage of migration inhibition for each concentration of **C-021** dihydrochloride compared to the vehicle control.
  - Plot the percentage of inhibition against the log concentration of **C-021** dihydrochloride and determine the IC<sub>50</sub> value using non-linear regression analysis.

## Signaling Pathway

**C-021** dihydrochloride acts by blocking the binding of the natural chemokines, CCL17 and CCL22, to the CCR4 receptor. This inhibition prevents the activation of downstream signaling cascades that are crucial for cell migration and proliferation. One of the key pathways affected is the ERK (Extracellular signal-regulated kinase) pathway.



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## References

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